Home > Products > Screening Compounds P82473 > 15-Hydroxy Lubiprostone
15-Hydroxy Lubiprostone -

15-Hydroxy Lubiprostone

Catalog Number: EVT-7986473
CAS Number:
Molecular Formula: C20H34F2O5
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

15-Hydroxy Lubiprostone is classified as a prostaglandin derivative, specifically falling under the category of fatty acyls and eicosanoids. It is produced through the metabolic reduction of the carbonyl group at the 15-hydroxy position of Lubiprostone, which itself has a complex structure characterized by a bicyclic fatty acid framework. The compound is noted for its role in gastrointestinal fluid regulation and motility enhancement, making it clinically relevant in treating constipation-related disorders .

Synthesis Analysis

The synthesis of 15-Hydroxy Lubiprostone primarily involves the metabolic transformation of Lubiprostone. The key steps include:

  1. Reduction Reaction: The carbonyl group at the 15-position undergoes reduction, resulting in the formation of the 15-hydroxy moiety.
  2. Enzymatic Processes: This transformation is facilitated by enzymes such as carbonyl reductases, which are not part of the cytochrome P450 system typically involved in drug metabolism. This enzymatic action leads to the formation of both α-hydroxy and β-hydroxy epimers .

The synthesis can be influenced by various parameters such as temperature, pH, and substrate concentration, which can optimize enzyme activity and yield.

Molecular Structure Analysis

The molecular structure of 15-Hydroxy Lubiprostone can be described as follows:

  • Chemical Formula: C20_{20}H32_{32}F2_{2}O5_{5}
  • Molecular Weight: Approximately 390.47 g/mol
  • Structural Features:
    • A bicyclic structure typical of prostaglandins.
    • Presence of hydroxyl groups that contribute to its solubility and biological activity.
    • Fluorinated groups that enhance its pharmacological properties.

The stereochemistry around the cyclopentane ring is crucial for its biological activity, influencing how it interacts with cellular receptors .

Chemical Reactions Analysis

15-Hydroxy Lubiprostone participates in several chemical reactions:

  1. Hydrolysis: It can undergo hydrolysis reactions when exposed to aqueous environments, which may lead to the formation of other metabolites.
  2. Oxidation-Reduction Reactions: The compound can participate in redox reactions due to its hydroxyl groups, potentially influencing its pharmacokinetics and dynamics.
  3. Conjugation Reactions: It may also be involved in conjugation reactions with glucuronic acid or sulfate, which facilitate its excretion from the body .

These reactions are critical for understanding its metabolism and elimination pathways.

Mechanism of Action

The mechanism of action for 15-Hydroxy Lubiprostone primarily revolves around its ability to activate chloride channels in intestinal epithelial cells:

  • Chloride Channel Activation: It specifically activates Type II chloride channels (ClC-2), leading to increased chloride ion secretion into the intestinal lumen.
  • Fluid Secretion: This chloride efflux causes water to follow osmotically, resulting in increased intestinal fluid secretion. Consequently, this enhances gastrointestinal motility and facilitates bowel movements .
  • Restoration of Mucosal Barrier Function: Additionally, it may help restore tight junction integrity within intestinal epithelial cells, contributing to improved mucosal barrier function .
Physical and Chemical Properties Analysis

The physical and chemical properties of 15-Hydroxy Lubiprostone include:

  • Solubility: It exhibits limited solubility in water but is more soluble in organic solvents due to its lipophilic nature.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point and Boiling Point: Specific data on melting and boiling points are not widely reported but are essential for formulation development .

These properties influence its formulation as a pharmaceutical product.

Applications

15-Hydroxy Lubiprostone has several scientific applications:

  1. Pharmaceutical Development: As a metabolite of Lubiprostone, it plays a role in understanding drug metabolism and pharmacokinetics.
  2. Research on Gastrointestinal Disorders: Its mechanism provides insights into treatments for various gastrointestinal conditions beyond constipation, such as irritable bowel syndrome.
  3. Formulation Science: Understanding its stability and solubility aids in developing effective drug delivery systems .
Introduction to 15-Hydroxy Lubiprostone in Academic Research

Nomenclature and Structural Classification Within the Prostone Family

15-Hydroxy Lubiprostone (CAS 475992-30-4), systematically named as 13,14-dihydro-16,16-difluoro Prostaglandin E₁, is a bioactive halogenated lipid metabolite of lubiprostone. Its molecular formula is C₂₀H₃₄F₂O₅, with a molecular weight of 392.48 g/mol [5] [7]. Structurally, it belongs to the prostone class—bicyclic fatty acids derived from prostaglandin E₁ (PGE₁) through stereoselective modifications. Key structural features include:

  • A cyclopentane core with a ketone group at C9 and a hydroxyl group at C15.
  • A 16,16-difluorinated alkyl chain enhancing metabolic stability.
  • A carboxyl-terminated heptanoic acid side chain enabling receptor interactions [8] [9].

Stereochemical specificity is critical: The 15-hydroxy group exhibits α-configuration, and the cyclopentane rings adopt a trans fusion (1R,2R,3R configuration), which dictates its binding affinity for chloride channels [8]. This configuration differentiates it from other prostaglandin analogs like misoprostol.

Structural Comparison to Lubiprostone:

FeatureLubiprostone15-Hydroxy Lubiprostone
C15 Functional GroupKetone (=O)Hydroxyl (-OH)
Molecular FormulaC₂₀H₃₂F₂O₅C₂₀H₃₄F₂O₅
Bioactive FormPro-drugActive metabolite
Halogenation16,16-difluoro16,16-difluoro

Historical Context of Discovery and Development

The discovery of 15-Hydroxy Lubiprostone emerged from pharmacokinetic studies of lubiprostone in the early 2000s. Lubiprostone (Amitiza®) was developed by Sucampo Pharmaceuticals and approved by the FDA in 2006 for chronic idiopathic constipation [6] [4]. Key milestones include:

  • 2004-2006: Phase I/II trials revealed lubiprostone’s rapid metabolism in the gastrointestinal tract, with 15-Hydroxy Lubiprostone identified as the primary circulating metabolite via carbonyl reductase activity [6].
  • 2008: FDA approval of lubiprostone for IBS-C (constipation-predominant irritable bowel syndrome) catalyzed research into its metabolite’s role, as plasma concentrations of 15-Hydroxy Lubiprostone correlated with therapeutic effects [6] [1].
  • 2013-2015: Validation of LC-MS/MS methods enabled precise quantification of 15-Hydroxy Lubiprostone in human plasma, addressing challenges like picogram-level detection and matrix interference [1]. This cemented its status as a validated biomarker for bioequivalence studies of lubiprostone formulations [1] [9].

The metabolite’s significance was underscored when FDA guidance mandated its measurement in bioequivalence trials due to lubiprostone’s undetectable systemic exposure [1].

Role in Prostaglandin Metabolic Pathways

15-Hydroxy Lubiprostone is the major bioactive metabolite in the local metabolic pathway of lubiprostone, distinct from classical prostaglandin cascades:

Metabolic Activation:

  • Reduction at C15: Lubiprostone undergoes rapid carbonyl reduction via microsomal carbonyl reductase in the stomach and jejunum, forming 15-Hydroxy Lubiprostone [2] [6]. This reaction is independent of cytochrome P450 enzymes.
  • Epimerization: The metabolite exists as α- and β-hydroxy epimers (M3), though the α-epimer predominates in vivo [2] [8].

Biological Actions:

  • Chloride Channel Activation: 15-Hydroxy Lubiprostone activates ClC-2 chloride channels on gastrointestinal epithelial cells, facilitating chloride-rich fluid secretion into the intestinal lumen [4] [9].
  • Tight Junction Regulation: Emerging evidence suggests it enhances mucosal barrier function by restoring tight junction proteins, independent of prostaglandin receptors [8].

Pharmacokinetic Profile:

ParameterValueMethod
Plasma Half-life0.9–1.4 hoursLC-MS/MS quantification
Protein Binding94%Radiolabeled studies
EliminationUrine (60%), Feces (30%)Mass balance studies
Cmax in Plasma1.04–2.81 pg/mL (LLOQ level)Validated bioanalytical assay [1]

Analytical Challenges: Due to structural similarities with endogenous prostaglandins (e.g., PGE₂), specialized LC-MS/MS methods with liquid-liquid extraction and core-shell chromatography columns are required to resolve 15-Hydroxy Lubiprostone from matrix interferents [1].

Table: Key Identifiers of 15-Hydroxy Lubiprostone

Identifier TypeValue
CAS Registry Number475992-30-4
IUPAC Name13,14-Dihydro-16,16-difluoro Prostaglandin E₁
Molecular FormulaC₂₀H₃₄F₂O₅
SynonymsM3 metabolite of lubiprostone; 15-OH-Lubi
DrugBank Metabolite IDNot Available (Parent: DB01046)

Note: Lubiprostone (CAS 136790-76-6) is the parent compound of 15-Hydroxy Lubiprostone. [5] [7] [8]

Properties

Product Name

15-Hydroxy Lubiprostone

IUPAC Name

7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H34F2O5

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18-/m1/s1

InChI Key

PNVYHTHOCKTJCO-JOCBIADPSA-N

SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F

Canonical SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F

Isomeric SMILES

CCCCC([C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.